1-(2,5-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
The compound “1-(2,5-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea” is a urea derivative featuring a 2,5-dimethoxyphenyl group and a pyrimidinylamino-substituted phenyl moiety. Urea-based compounds are widely explored for their biological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-17-11-16(28-2)9-10-18(17)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWNOFPPWPJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H24N4O3. Its structure features a urea linkage, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it induces apoptosis in human cancer cells, evidenced by increased TUNEL staining and activation of caspases .
- In vivo studies demonstrated that treatment with this compound resulted in tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound on NCI-H460 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis. The mechanism was linked to the modulation of the Bax/Bcl-2 ratio and activation of apoptotic pathways.
Case Study 2: Anti-inflammatory Mechanism
In a carrageenan-induced paw edema model, the compound demonstrated a marked reduction in inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines.
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | >90% |
| Half-life | 10 hours |
| Peak Plasma Concentration | 22.3 nM at 40 min post-dose |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound promotes apoptosis through the mitochondrial pathway by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins.
- COX Inhibition : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, leading to decreased inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes structurally related urea derivatives and pyrimidine-containing analogs. Below is a comparative analysis based on substituent effects, synthetic routes, and inferred biological relevance:
Key Observations
Substituent Effects on Bioactivity: Chloro/trifluoromethyl groups (e.g., in 7r) enhance lipophilicity and may improve target binding via hydrophobic interactions . Pyridine/pyrimidine rings (common in kinase inhibitors) likely contribute to π-π stacking with enzyme active sites .
Synthetic Challenges :
- Lower yields (e.g., 30.1% for 7r) correlate with steric hindrance from bulky substituents like trifluoromethyl .
- Urea formation via carbodiimide coupling or isocyanate routes is standard, but purification remains challenging for polar derivatives .
Thermal Stability :
- Higher melting points (e.g., 7s at 185–187°C) suggest strong intermolecular hydrogen bonding from urea linkages .
Theoretical Comparison with the Target Compound
The target molecule’s 2,5-dimethoxyphenyl and pyrimidinylamino groups differentiate it from the above analogs:
- The 2,5-dimethoxy pattern may enhance solubility compared to mono-methoxy derivatives (e.g., 7p) but could reduce cell permeability.
- The pyrimidinylamino group (vs. pyridine in 7r or 7s) might confer selectivity for pyrimidine-binding enzymes (e.g., thymidylate synthase) .
Limitations and Recommendations
Data Gaps: No direct evidence exists for the target compound’s synthesis, biological activity, or structural validation.
Suggested Studies: Kinase Inhibition Assays: Test against EGFR or VEGFR2 (common urea derivative targets) . SAR Analysis: Compare with pyrimidine-free analogs to isolate the pyrimidinylamino group’s contribution. ADME Profiling: Evaluate methoxy group effects on bioavailability and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
